Cas no 480425-36-3 (Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-)
Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 2-Formylaminophenylboronic acid, pinacol ester
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl]formamide
- N-[2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PHENYL]FORMAMIDE
- 2-Formamidophenylboronic acid pinacol ester
- BM102
- N[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
- 480425-36-3
- FT-0644731
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
- DTXSID40378831
- AB16136
- A827438
- MFCD03789264
- UMBELLIFERYLOLEATE
- 2-(Formylamino)phenylboronic acid pinacol ester, 97%
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) -phenyl]formamide
- 2-(Formylamino)phenylboronic acid pinacol ester
- N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide
- AKOS015894407
- GXTTWKFHLLCWMJ-UHFFFAOYSA-N
- DB-051504
-
- MDL: MFCD03789264
- Inchi: 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-8-11(10)15-9-16/h5-9H,1-4H3,(H,15,16)
- InChI Key: GXTTWKFHLLCWMJ-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=CC=2NC=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 247.13800
- Monoisotopic Mass: 247.138
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 47.6A^2
Experimental Properties
- Color/Form: solid
- Density: 1.09
- Melting Point: 85-89 °C (lit.)
- Boiling Point: 412.2°Cat760mmHg
- Flash Point: 203.1°C
- Refractive Index: 1.514
- PSA: 47.56000
- LogP: 2.26300
- Solubility: Not determined
Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010841-5g |
N[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
480425-36-3 | 5g |
£167.00 | 2022-03-01 | ||
| Fluorochem | 010841-1g |
N[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
480425-36-3 | 1g |
£44.00 | 2022-03-01 | ||
| abcr | AB175243-1 g |
2-Formylaminophenylboronic acid, pinacol ester; . |
480425-36-3 | 1g |
€110.10 | 2023-01-28 | ||
| abcr | AB175243-5 g |
2-Formylaminophenylboronic acid, pinacol ester; . |
480425-36-3 | 5g |
€294.30 | 2023-01-28 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1708550-1g |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480425-36-3 | 98% | 1g |
¥616.00 | 2024-05-12 | |
| Crysdot LLC | CD12068860-25g |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480425-36-3 | 97% | 25g |
$406 | 2024-07-24 | |
| A2B Chem LLC | AG18979-250mg |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480425-36-3 | 97% | 250mg |
$75.00 | 2024-04-19 | |
| A2B Chem LLC | AG18979-1g |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)formamide |
480425-36-3 | 97% | 1g |
$150.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1000677-25g |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
480425-36-3 | 95% | 25g |
$900 | 2024-08-02 | |
| City Chemical | 2337CC-5GM |
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide |
480425-36-3 | 96% | 5gm |
$866.74 | 2023-09-19 |
Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Suppliers
Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- Related Literature
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Additional information on Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Introduction to Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]: Applications and Research Developments
Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] (CAS No 480425-36-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, plays a crucial role in various synthetic applications and is particularly valued for its utility in cross-coupling reactions. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl moiety and the phenyl group makes it a versatile intermediate in the development of complex molecular architectures.
The CAS No 480425-36-3 identifier is a critical reference for researchers and chemists working with this compound, ensuring accurate identification and handling. The compound's structure incorporates a boronate ester group, which is highly reactive and useful in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds and have wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Recent advancements in the field of organoboron chemistry have highlighted the importance of boronic acid derivatives like Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]. The stability and reactivity of this compound make it an excellent candidate for use in flow chemistry systems, where controlled reaction conditions can enhance yield and purity. This has opened new avenues for large-scale synthesis and industrial applications.
In the realm of pharmaceutical research, this compound has been explored for its potential in drug discovery and development. The phenyl group provides a scaffold that can be modified to create bioactive molecules. Studies have shown that derivatives of this compound exhibit promising properties as intermediates in the synthesis of kinase inhibitors and other therapeutic agents. The boronate ester functionality allows for further functionalization via cross-coupling reactions, enabling the creation of diverse pharmacophores.
The tetramethyl-1,3,2-dioxaborolan-2-yl group is particularly noteworthy due to its steric hindrance and electronic properties. This feature enhances the selectivity of cross-coupling reactions, reducing unwanted side products. Such selectivity is crucial in pharmaceutical synthesis where high purity is essential for efficacy and safety. Researchers have leveraged this property to develop more efficient synthetic routes for complex drug molecules.
Another significant application of Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] lies in materials science. The compound's ability to participate in cross-coupling reactions makes it valuable for constructing organic semiconductors and conductive polymers. These materials are integral to the development of flexible electronics and advanced sensors. The boronate ester group's reactivity allows for precise control over molecular architecture, leading to improved material properties such as conductivity and stability.
Recent research has also explored the use of this compound in catalysis. Transition metal catalysts paired with Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] have shown remarkable efficiency in various transformations. For instance, palladium-catalyzed cross-coupling reactions using this compound have achieved high yields under mild conditions. This underscores its importance as a building block in modern synthetic chemistry.
The compound's utility extends to polymer chemistry as well. Its incorporation into polymer backbones can enhance material performance through tailored functional groups. Researchers are investigating its use in creating biodegradable polymers with specific mechanical and thermal properties. This aligns with the growing demand for sustainable materials that minimize environmental impact.
In conclusion,Formamide,N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] (CAS No 480425-36-3) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it indispensable in synthetic organic chemistry,pharmaceutical research,and materials science。The ongoing exploration of its reactivity and functionalization potential promises to yield novel advancements in these fields.
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